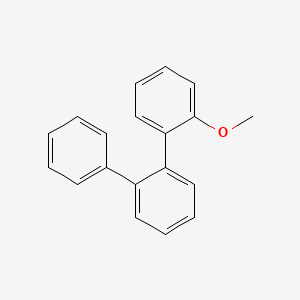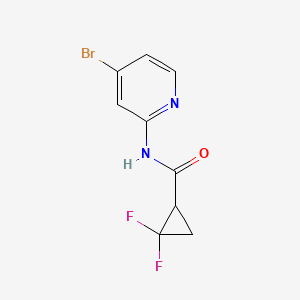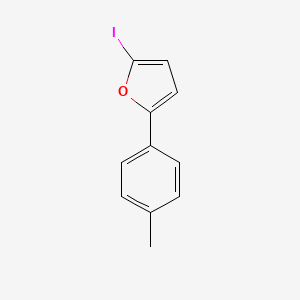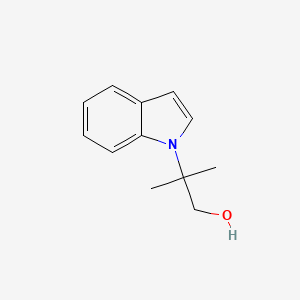
2-(1H-Indol-1-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-1-yl)-2-methylpropan-1-ol is a compound that belongs to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in many natural and synthetic compounds
Preparation Methods
The synthesis of 2-(1H-Indol-1-yl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of indole with 2-methylpropan-1-ol under acidic conditions to form the desired product . Another approach includes the use of formaldehyde and a base such as potassium carbonate in a solvent like toluene to facilitate the reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-(1H-Indol-1-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
2-(1H-Indol-1-yl)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Indol-1-yl)-2-methylpropan-1-ol involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in the compound’s biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(1H-Indol-1-yl)-2-methylpropan-1-ol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets this compound apart is its unique structure, which combines the indole ring with a 2-methylpropan-1-ol group, potentially offering distinct biological and chemical properties .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-indol-1-yl-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H15NO/c1-12(2,9-14)13-8-7-10-5-3-4-6-11(10)13/h3-8,14H,9H2,1-2H3 |
InChI Key |
BRKFATVKFJXRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


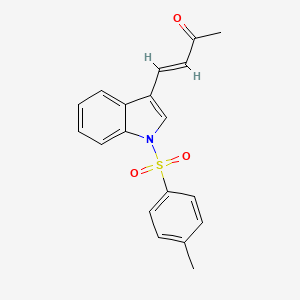


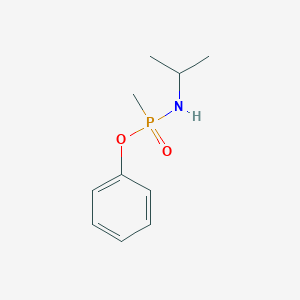
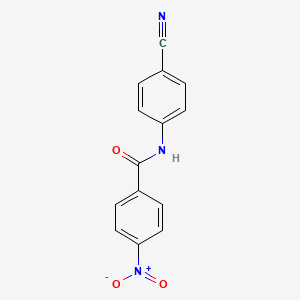
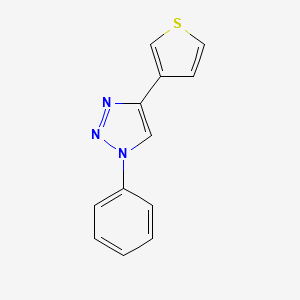
![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)
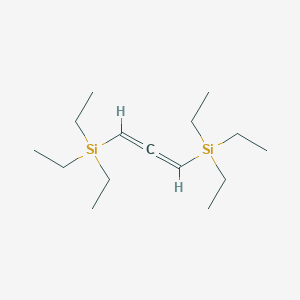
![[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] acetate](/img/structure/B14132074.png)
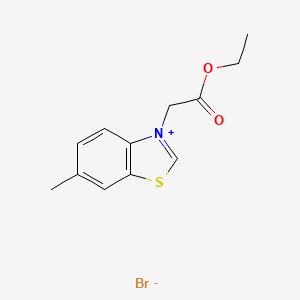
![N-(3,5-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14132080.png)
